5-Methyl-2-tributylstannylthiophene CAS 54663-78-4 molecular structure
5-Methyl-2-tributylstannylthiophene CAS 54663-78-4 molecular structure
Technical Whitepaper: 5-Methyl-2-tributylstannylthiophene High-Purity Organotin Reagents for Precision Cross-Coupling
Executive Summary
5-Methyl-2-tributylstannylthiophene is a critical organometallic building block used extensively in the synthesis of advanced functional materials, conducting polymers, and pharmaceutical intermediates. As a thiophene derivative functionalized with a stannyl moiety, it serves as a robust nucleophile in Stille cross-coupling reactions , enabling the formation of carbon-carbon bonds under mild, neutral conditions.
This guide addresses the technical specifications, synthesis, and application of this reagent.[1] Note on Chemical Identity: The user-provided CAS 54663-78-4 formally corresponds to the unsubstituted 2-tributylstannylthiophene. The 5-methyl derivative discussed in this guide is chemically distinct (typically assigned CAS 15259-69-5). This document focuses on the 5-methyl variant as requested by the topic header, highlighting its specific utility in introducing methylated thiophene units into conjugated systems.
Chemical Profile & Molecular Architecture
The molecule features a thiophene ring substituted at the C2 position with a bulky tributylstannyl group and at the C5 position with a methyl group. This substitution pattern activates the C2 position for transmetallation while the C5-methyl group acts as an electron-donating substituent, slightly increasing the nucleophilicity of the thiophene ring compared to its unsubstituted parent.
| Property | Specification |
| Chemical Name | 5-Methyl-2-(tributylstannyl)thiophene |
| Common CAS | 15259-69-5 (Note: CAS 54663-78-4 refers to the des-methyl analog) |
| Molecular Formula | C₁₇H₃₂SSn |
| Molecular Weight | ~387.21 g/mol |
| Appearance | Colorless to pale yellow oil |
| Density | ~1.16 g/mL (approximate, based on homologs) |
| Boiling Point | ~160°C at 0.1 mmHg (extrapolated) |
| Solubility | Soluble in THF, Toluene, DMF, DCM; Insoluble in water |
| Stability | Air-stable for short periods; store under inert atmosphere (Ar/N₂) at 2-8°C |
Synthesis & Preparation Strategy
The most efficient route to 5-methyl-2-tributylstannylthiophene is via the direct lithiation of 2-methylthiophene. The proton at the C5 position of 2-methylthiophene is the most acidic due to the inductive effect of the sulfur atom, allowing for selective deprotonation.
Protocol: Direct Lithiation-Stannylation
Reagents:
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2-Methylthiophene (1.0 equiv)
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n-Butyllithium (n-BuLi, 1.6 M in hexanes, 1.1 equiv)
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Tributyltin chloride (n-Bu₃SnCl, 1.1 equiv)
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Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology:
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Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and argon inlet.
-
Solvation: Charge the flask with 2-methylthiophene and anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath.
-
Lithiation: Add n-BuLi dropwise over 20 minutes. The low temperature prevents side reactions and ensures regioselectivity at the C5 position.
-
Equilibration: Stir at -78°C for 1 hour, then allow the temperature to rise to 0°C briefly to ensure complete lithiation, then re-cool to -78°C.
-
Stannylation: Add Tributyltin chloride dropwise.[6]
-
Workup: Allow the mixture to warm to room temperature and stir overnight. Quench with saturated NH₄Cl.[7] Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate in vacuo.
Visualization: Synthesis Pathway
Caption: Selective C5-lithiation followed by stannyl trapping yields the target organotin reagent.
Mechanistic Utility: The Stille Coupling
The primary application of this reagent is in Stille Cross-Coupling , catalyzed by Palladium(0). This reaction is favored in drug discovery due to its tolerance of functional groups (esters, nitriles, amides) that are often incompatible with Grignard or organolithium reagents.
Mechanism Overview:
-
Oxidative Addition: Pd(0) inserts into the C-X bond of an aryl/vinyl halide.
-
Transmetallation: The rate-determining step where the organic group transfers from Tin (Sn) to Palladium (Pd). The 5-methyl-2-thienyl group transfers preferentially over the butyl groups.
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Reductive Elimination: The C-C bond forms, releasing the product and regenerating the Pd(0) catalyst.
Visualization: Catalytic Cycle
Caption: The Pd(0)-catalyzed cycle facilitates the transfer of the methylthienyl motif to an electrophile (R-X).
Critical Protocol: Purification & Tin Removal
A major challenge with organotin reagents is the toxicity and lipophilicity of the byproducts (e.g., tributyltin chloride/fluoride), which can contaminate the final product. Standard chromatography is often insufficient.
The Potassium Fluoride (KF) Workup (Gold Standard): This method relies on the formation of insoluble polymeric tributyltin fluoride.
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Reaction Quench: Dilute the completed reaction mixture with diethyl ether or ethyl acetate.
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KF Treatment: Add a saturated aqueous solution of Potassium Fluoride (KF) (~1M).
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Precipitation: Stir vigorously for 30–60 minutes. A bulky white precipitate (Bu₃SnF) will form.
-
Filtration: Filter the biphasic mixture through a pad of Celite or silica.[1][7][8] The toxic tin polymer remains on the filter.
-
Separation: Separate the organic layer, wash with water, and proceed to column chromatography.
Alternative:10% K₂CO₃/Silica : Using silica gel impregnated with 10% potassium carbonate as the stationary phase for chromatography can sequester tin byproducts effectively.[1][9]
Applications in Research & Industry
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Conducting Polymers: Used to synthesize poly(3-methylthiophene) derivatives and hybrid copolymers for Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs). The methyl group improves solubility and ordering in the solid state.
-
Medicinal Chemistry: The 5-methylthiophene moiety acts as a bioisostere for phenyl or substituted benzene rings. It is used to optimize lipophilicity (LogP) and metabolic stability in drug candidates.
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Total Synthesis: Serves as a "masked" nucleophile for constructing complex natural products containing heterocyclic backbones.
References
-
ChemicalBook. (2025).[10] 2-(Tributylstannyl)thiophene Properties and Synthesis.
-
Sigma-Aldrich. (2025). Safety Data Sheet: Organotin Compounds.
-
BenchChem. (2025).[11] Removal of Organotin Residues from Stille Reactions.[1][8][12]
-
Organic Chemistry Portal. (2025). Stille Coupling: Mechanism and Conditions.[5]
-
PubChem. (2025).[13] Tributyl(thiophen-2-yl)stannane Data.[14][15]
Sources
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 6. 2-(TRIBUTYLSTANNYL)THIOPHENE | 54663-78-4 [chemicalbook.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Workup [chem.rochester.edu]
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- 10. 2-(Tributylstannyl)Thiophene | CAS#:54663-78-4 | Chemsrc [chemsrc.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
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